7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
The compound 7-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno[2,3-c]pyrrole-3,9-dione family, a scaffold noted for its fused bicyclic structure combining chromene and pyrrole moieties. This class of compounds is synthesized via efficient one-pot multicomponent reactions (MCRs) using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target compound features:
- 7-Methyl substitution on the chromene ring.
- Tetrahydrofuran-2-ylmethyl at position 2, enhancing solubility and structural diversity.
Chromeno[2,3-c]pyrroles exhibit diverse biological activities, including antioxidant, anticancer, and antiviral properties. For instance, pyranonigrins (structurally related compounds) inhibit SARS-CoV-2 Mpro , while other derivatives act as glucokinase activators .
Properties
Molecular Formula |
C24H23NO4S |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
7-methyl-1-(4-methylsulfanylphenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H23NO4S/c1-14-5-10-19-18(12-14)22(26)20-21(15-6-8-17(30-2)9-7-15)25(24(27)23(20)29-19)13-16-4-3-11-28-16/h5-10,12,16,21H,3-4,11,13H2,1-2H3 |
InChI Key |
FCVXSZSWVZBBFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4CCCO4)C5=CC=C(C=C5)SC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the substituent groups. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole intermediate, followed by the introduction of the methylsulfanyl phenyl group and the oxolan-2-yl methyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-METHYL-1-[4-(METHYLSULFANYL)PHENYL]-2-[(OXOLAN-2-YL)METHYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Activities |
|---|---|---|---|---|
| Target Compound | 7-Methyl, 1-(4-methylsulfanylphenyl), 2-(tetrahydrofuran-2-ylmethyl) | C24H23NO4S | 445.5 | Antioxidant, antiviral (predicted) |
| 7-Bromo-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl) | 7-Bromo, 1-(4-methylsulfanylphenyl), 2-(tetrahydrofuran-2-ylmethyl) | C23H20BrNO4S | 486.4 | Anticancer, biochemical probe |
| 1-(4-Bromophenyl)-7-fluoro-2-(furan-2-ylmethyl) | 7-Fluoro, 1-(4-bromophenyl), 2-(furan-2-ylmethyl) | C23H14BrFN2O3 | 489.3 | Anticancer (IC50 < 10 µM), anti-inflammatory |
| 7-Chloro-1-(4-methoxyphenyl)-2-(5-methylisoxazol-3-yl) | 7-Chloro, 1-(4-methoxyphenyl), 2-(5-methylisoxazol-3-yl) | C23H18ClN2O5 | 453.9 | Antimicrobial, enzyme inhibition |
| 7-Fluoro-1-(2-fluorophenyl)-2-methyl | 7-Fluoro, 1-(2-fluorophenyl), 2-methyl | C19H13F2NO3 | 357.3 | Apoptosis induction, caspase activation |
Key Observations:
Substituent Effects on Bioactivity: Halogenation: Bromine (e.g., in ) increases molecular weight and may enhance DNA intercalation in anticancer activity. Fluorine (e.g., in ) improves metabolic stability and membrane permeability. Methylsulfanyl Group: Shared in the target compound and , this group contributes to sulfur-mediated interactions (e.g., enzyme inhibition).
Anticancer Activity: Fluorinated derivatives (e.g., ) exhibit superior cytotoxicity (IC50 < 10 µM) against breast and colon cancer lines compared to non-halogenated analogs . The target compound’s methyl group may reduce steric hindrance, facilitating binding to cellular targets like kinases .
Antiviral Potential: Chromeno[2,3-c]pyrroles inhibit SARS-CoV-2 Mpro (e.g., pyranonigrin A ). The tetrahydrofuran group in the target compound may mimic ribose binding in viral enzymes .
Antioxidant Capacity :
- Derivatives with electron-donating groups (e.g., methoxy in ) show enhanced radical scavenging in DPPH assays (70–80% inhibition at 50 µM) compared to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
